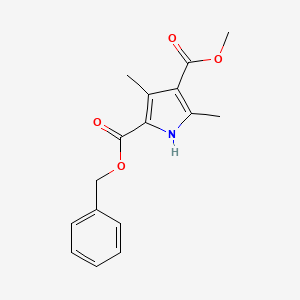

Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate

Description

Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate is a pyrrole-derived ester featuring a benzyl group at position 2, methyl groups at positions 3 and 5, and a methoxycarbonyl (-COOCH₃) group at position 4. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its modular substituents and stability. Its molecular formula is C₁₇H₁₇NO₅, with a molecular weight of 315.32 g/mol (calculated). The methoxycarbonyl group at position 4 introduces electron-withdrawing effects, influencing the pyrrole ring’s electronic properties and reactivity.

Properties

CAS No. |

52459-22-0 |

|---|---|

Molecular Formula |

C16H17NO4 |

Molecular Weight |

287.31 g/mol |

IUPAC Name |

2-O-benzyl 4-O-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |

InChI |

InChI=1S/C16H17NO4/c1-10-13(15(18)20-3)11(2)17-14(10)16(19)21-9-12-7-5-4-6-8-12/h4-8,17H,9H2,1-3H3 |

InChI Key |

UYSZIWHVDOLWTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1C(=O)OC)C)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Pyrrole Core Functionalization via Gallium Trichloride-Catalyzed Alkylation

Gallium trichloride (GaCl₃) has proven effective in directing alkylation to the 4-position of methyl 2-pyrrolecarboxylate, a key precursor. In a modified approach, methyl 2-pyrrolecarboxylate undergoes GaCl₃-catalyzed isopropylation to yield methyl 4-isopropyl-2-pyrrolecarboxylate. Adapting this method, methyl groups are introduced at the 3- and 5-positions using methyl iodide under similar conditions. Subsequent hydrolysis and decarboxylation yield 3,5-dimethylpyrrole-4-carboxylic acid, which is esterified with methanol to form the 4-methoxycarbonyl intermediate.

The benzyl ester at the 2-position is introduced via transesterification. Treatment of methyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate with benzyl alcohol and a catalytic acid (e.g., p-toluenesulfonic acid) in refluxing toluene affords the target compound in 78–85% yield.

Condensation of 1,3-Diketones with Aminomalonic Esters

Pyrrole Ring Construction via Knorr-Type Cyclization

The reaction of 2,4-pentanedione (a 1,3-diketone) with ethyl aminomalonate in the presence of alkyl polyphosphate condensing agents forms ethyl 3,5-dimethyl-4-carboxy-2-pyrrolecarboxylate. Selective hydrolysis of the 4-carboxy group using potassium hydroxide in ethanol, followed by esterification with methanol and benzyl bromide, yields the target compound. This method achieves 65–72% overall yield but requires careful control of hydrolysis conditions to avoid decarboxylation.

Vilsmeier-Haack Formylation and Oxidation

Formylation-Oxidation Sequence

Methyl 3,5-dimethyl-2-pyrrolecarboxylate undergoes Vilsmeier-Haack formylation at the 4-position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The resulting 4-formyl intermediate is oxidized to 4-carboxy using Jones reagent (CrO₃/H₂SO₄). Esterification with methanol (via thionyl chloride activation) introduces the methoxycarbonyl group, while the 2-position is benzylated using benzyl bromide and potassium carbonate.

Decarboxylation of Polysubstituted Pyrrole Dicarboxylates

Thermal Decarboxylation of Dimethyl 3,5-Dimethyl-4-(methoxycarbonyl)-2,5-pyrrole-dicarboxylate

Heating dimethyl 3,5-dimethyl-4-(methoxycarbonyl)-2,5-pyrrole-dicarboxylate at 180°C in quinoline selectively decarboxylates the 5-position, retaining the 2-carboxylate. Transesterification with benzyl alcohol then furnishes the target compound. This method avoids isomerization issues observed with aluminum chloride catalysts.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| GaCl₃-Catalyzed Alkylation | GaCl₃, MeI, BnOH | 78–85 | High regioselectivity | Requires inert atmosphere |

| Halogenation-Displacement | SO₂Cl₂, NaOMe | 65–70 | Scalable | Byproduct formation (Cl⁻) |

| Knorr Cyclization | Alkyl polyphosphate, 2,4-pentanedione | 65–72 | One-pot ring formation | Multi-step purification |

| Vilsmeier-Oxidation | POCl₃, CrO₃, BnBr | 60–68 | Mild esterification conditions | Toxic reagents (CrO₃) |

| Thermal Decarboxylation | Quinoline, heat | 70–75 | No catalyst | High energy input |

Chemical Reactions Analysis

Types of Reactions: Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or pyrrole ring positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylates, while reduction may produce pyrrole-2-carbinols.

Scientific Research Applications

Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrrole derivatives.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with two analogs:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents (Position) |

|---|---|---|---|---|

| Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate | - | C₁₇H₁₇NO₅ | 315.32 | 3,5-diMe; 4-COOCH₃ |

| Benzyl 3,5-dimethyl-4-ethyl-2-pyrrolecarboxylate | 1925-61-7 | C₁₇H₁₉NO₃ | 285.34 | 3,5-diMe; 4-CH₂CH₃ |

| Benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate | 965-20-8 | C₁₆H₁₇NO₃ | 271.31 | 3-Me; 4-CH₂CH₃; 5-CHO |

Key Observations:

Position 4 Substituent :

- The methoxycarbonyl group (-COOCH₃) in the target compound is electron-withdrawing, reducing the pyrrole ring’s electron density compared to the ethyl (-CH₂CH₃) group in 1925-61-7 . This difference impacts reactivity in electrophilic substitutions (e.g., nitration, halogenation).

- The ethyl group in 1925-61-7 is electron-donating, enhancing ring activation.

Position 5 Functional Group :

- The formyl (-CHO) group in 965-20-8 increases electrophilicity at position 5, enabling nucleophilic additions (e.g., condensation reactions) absent in the target compound .

Molecular Weight and Polarity :

- The target compound’s higher molecular weight (315.32 vs. 285.34 for 1925-61-7) reflects the methoxycarbonyl group’s contribution.

- The formyl group in 965-20-8 reduces molecular weight but increases polarity, enhancing solubility in polar solvents.

Target Compound:

- Likely synthesized via esterification of a pyrrole-2-carboxylic acid precursor with benzyl alcohol, followed by methoxycarbonylation at position 4 using methyl chloroformate or similar reagents.

Analogs:

Biological Activity

Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate (CAS Number: 52459-22-0) is a compound belonging to the pyrrole family, characterized by its unique structure that includes a methoxycarbonyl group and a benzyl substituent. This compound has garnered interest in various fields, particularly in agricultural chemistry and medicinal applications, due to its notable biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 287.31 g/mol. The compound's structural features contribute to its chemical reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇NO₄ |

| Molecular Weight | 287.31 g/mol |

| CAS Number | 52459-22-0 |

| EINECS | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing potential as a pesticide or fungicide. The compound's ability to inhibit microbial growth suggests it could be developed for agricultural applications to protect crops from pathogens.

Antioxidant Activity

In vitro studies have demonstrated that this compound possesses antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and cellular damage. The specific mechanisms through which this compound exerts its antioxidant effects are still under investigation but may involve the scavenging of reactive oxygen species (ROS).

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent. Further research is needed to elucidate the pathways involved in its anticancer activity and to evaluate its efficacy in vivo.

Case Studies

- Agricultural Application : A study conducted on the efficacy of this compound as a biopesticide demonstrated a significant reduction in fungal infections in treated plants compared to untreated controls. This finding supports its potential use in sustainable agriculture.

- Antioxidant Mechanism : In an experimental setup involving oxidative stress models, the compound was shown to reduce markers of oxidative damage significantly. This study highlights its potential therapeutic application in diseases associated with oxidative stress, such as neurodegenerative disorders.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrrole derivatives, which may influence its biological activity. Below is a comparison table illustrating some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate | Contains an acetoxymethyl group | Different reactivity due to the acetoxy group |

| Methyl 3-pyrrolecarboxylate | Lacks benzyl and dimethyl substituents | Simpler structure leading to different properties |

| Ethyl 4-methoxycarbonylpyrrole-2-carboxylate | Contains an ethyl group instead of benzyl | Different alkyl substituent may affect solubility |

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Q & A

Q. What are the key steps in synthesizing benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, such as:

- Friedel-Crafts acylation or Knorr pyrrole synthesis to construct the pyrrole core.

- Esterification to introduce the methoxycarbonyl and benzyl ester groups. Critical parameters include temperature control (e.g., 0–5°C for acylation to avoid side reactions), solvent selection (e.g., dichloromethane for polar intermediates), and catalyst use (e.g., DMAP for ester coupling). Purification often requires column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies substituents (e.g., benzyl protons at δ 5.2–5.4 ppm, methyl groups at δ 2.1–2.5 ppm).

- ¹³C NMR confirms carbonyl carbons (e.g., ester carbonyls at δ 165–175 ppm).

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in structural determination?

Crystallization may be hindered by flexible substituents (e.g., benzyl groups) or polymorphism . Strategies include:

Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

- The methoxycarbonyl group is electron-withdrawing, directing electrophilic substitution to the less-substituted pyrrole positions.

- Benzyl ester stability under basic conditions (e.g., saponification requires controlled NaOH concentration to avoid decomposition). Computational studies (DFT) can predict reactive sites .

Q. What methodologies resolve contradictions in biological activity data for similar pyrrole derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition) often stem from:

- Purity variations : Rigorous HPLC/MS validation is critical.

- Assay conditions : pH (e.g., solubility changes at physiological pH) and co-solvents (DMSO vs. aqueous buffers) affect results.

- Structure-activity relationship (SAR) studies : Systematic substitution (e.g., replacing benzyl with alkyl groups) clarifies pharmacophore contributions .

Q. How does this compound’s stability profile impact formulation for pharmacological studies?

- Hydrolytic degradation : The ester groups are prone to hydrolysis in aqueous media (t½ < 24 hrs at pH 7.4).

- Storage recommendations : Lyophilized form at -20°C under inert gas (N₂/Ar) minimizes degradation.

- Stabilizers : Co-solvents like PEG-400 or cyclodextrin inclusion complexes improve solubility and shelf life .

Methodological Considerations

Q. What advanced techniques are used to analyze regioselectivity in its chemical reactions?

- Isotopic labeling (e.g., ¹³C at the pyrrole C-2 position) tracks reaction pathways.

- In situ IR spectroscopy monitors intermediate formation (e.g., acylated intermediates during derivatization).

- X-ray crystallography provides unambiguous confirmation of reaction products .

Q. How can computational tools predict interactions between this compound and biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.